molecular formula C15H11NO2S B2615935 2-[2-(Naphthalen-1-yl)-1,3-thiazol-4-yl]acetic acid CAS No. 23353-15-3

2-[2-(Naphthalen-1-yl)-1,3-thiazol-4-yl]acetic acid

Cat. No.: B2615935
CAS No.: 23353-15-3
M. Wt: 269.32
InChI Key: LVBIDCYDHPYFJZ-UHFFFAOYSA-N
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Description

2-[2-(Naphthalen-1-yl)-1,3-thiazol-4-yl]acetic acid is a compound that features a thiazole ring fused with a naphthalene moiety. The thiazole ring, containing both sulfur and nitrogen atoms, is known for its aromatic properties and reactivity. The naphthalene moiety, consisting of two fused benzene rings, adds to the compound’s stability and potential biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Naphthalen-1-yl)-1,3-thiazol-4-yl]acetic acid typically involves the formation of the thiazole ring followed by its fusion with the naphthalene moiety. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction between 2-aminothiophenol and 2-bromo-1-naphthaldehyde in the presence of a base like potassium carbonate can yield the desired thiazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-[2-(Naphthalen-1-yl)-1,3-thiazol-4-yl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[2-(Naphthalen-1-yl)-1,3-thiazol-4-yl]acetic acid has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(Naphthalen-1-yl)-1,3-thiazol-4-yl]acetic acid stands out due to its unique combination of a thiazole ring and a naphthalene moiety, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various fields of research .

Properties

IUPAC Name

2-(2-naphthalen-1-yl-1,3-thiazol-4-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2S/c17-14(18)8-11-9-19-15(16-11)13-7-3-5-10-4-1-2-6-12(10)13/h1-7,9H,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVBIDCYDHPYFJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NC(=CS3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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